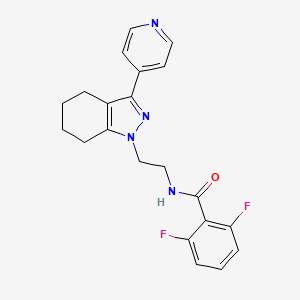

2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

CAS No.: 1797083-50-1

Cat. No.: VC6369462

Molecular Formula: C21H20F2N4O

Molecular Weight: 382.415

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797083-50-1 |

|---|---|

| Molecular Formula | C21H20F2N4O |

| Molecular Weight | 382.415 |

| IUPAC Name | 2,6-difluoro-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |

| Standard InChI | InChI=1S/C21H20F2N4O/c22-16-5-3-6-17(23)19(16)21(28)25-12-13-27-18-7-2-1-4-15(18)20(26-27)14-8-10-24-11-9-14/h3,5-6,8-11H,1-2,4,7,12-13H2,(H,25,28) |

| Standard InChI Key | MMYJCVTUHRMDMX-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=NN2CCNC(=O)C3=C(C=CC=C3F)F)C4=CC=NC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three key components:

-

Benzamide backbone: A benzene ring substituted with fluorine atoms at the 2- and 6-positions, connected to an amide group.

-

Ethyl linker: A two-carbon chain bridging the benzamide and indazole groups.

-

Tetrahydroindazole-pyridine system: A partially saturated indazole ring fused to a pyridin-4-yl group, contributing to potential hydrogen bonding and π-π stacking interactions.

The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the pyridine and indazole moieties may facilitate interactions with biological targets such as enzymes or receptors .

Physicochemical Data

Based on structurally analogous compounds (Table 1), the following properties are inferred:

Table 1: Comparative Physicochemical Properties of Related Benzamide Derivatives

The compound’s solubility in aqueous solutions is likely limited due to its hydrophobic components, necessitating organic solvents for experimental handling .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide can be conceptualized in three stages:

-

Formation of the tetrahydroindazole-pyridine core: Cyclocondensation of cyclohexanone derivatives with hydrazines, followed by palladium-catalyzed coupling to introduce the pyridin-4-yl group.

-

Introduction of the ethyl linker: Alkylation of the indazole nitrogen with 1,2-dibromoethane.

-

Benzamide coupling: Reaction of 2,6-difluorobenzoic acid with the ethyl-linked intermediate via standard amide bond formation (e.g., HATU or EDCI coupling) .

Challenges and Mitigation Strategies

-

Regioselectivity in indazole formation: The use of directing groups or transition metal catalysts can enhance selectivity for the 3-position substitution.

-

Fluorine stability: Mild reaction conditions (low temperature, inert atmosphere) are recommended to prevent defluorination .

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Related Compounds

The 2,6-difluoro substitution in the target compound may optimize steric and electronic interactions compared to these analogs, potentially enhancing selectivity or potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume